Dexamethasone isonicotinate

Description

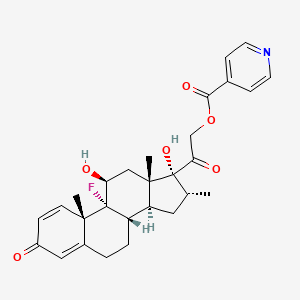

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32FNO6/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTXJHAJMDGOFI-NJLPOHDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057690 | |

| Record name | Dexamethasone isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2265-64-7 | |

| Record name | Dexamethasone 21-isonicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone isonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone isonicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexamethasone isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE ISONICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LGC0BOA71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dexamethasone Isonicotinate: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone (B1670325) isonicotinate (B8489971) is a synthetic glucocorticoid, a potent anti-inflammatory and immunosuppressive agent.[1][2] It functions as a prodrug, rapidly undergoing hydrolysis in the body to release its active metabolite, dexamethasone.[3] This technical guide provides an in-depth exploration of the core mechanism of action of dexamethasone, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these processes. While this guide centers on the active dexamethasone molecule, it will also address the pharmacokinetic properties of the isonicotinate ester that influence its therapeutic activity.

From Prodrug to Active Agent: The Role of Hydrolysis

Dexamethasone isonicotinate is designed to enhance the delivery and prolong the action of dexamethasone. The isonicotinate ester at the C-21 position is cleaved by esterases present in the blood and tissues, releasing the biologically active dexamethasone.[3] The rate of this hydrolysis varies significantly across species, a critical consideration in preclinical drug development.

| Species | Serum Hydrolysis Rate of this compound |

| Human | Slow (Half-life: 90-100 minutes)[4] |

| Rat | Very Rapid (~90% hydrolyzed in 10 minutes; Half-life: < 3 minutes)[4] |

| Rabbit | Extremely Rapid (99% hydrolyzed in 10 minutes)[4] |

| Cattle | Reported to undergo complete and rapid hydrolysis following intravenous injection.[3] |

Core Mechanism of Action: The Glucocorticoid Receptor

The physiological and pharmacological effects of dexamethasone are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[5][6] The GR is ubiquitously expressed in almost every cell in the body and functions as a ligand-dependent transcription factor.[7]

Glucocorticoid Receptor Signaling Pathway

The binding of dexamethasone to the cytosolic GR initiates a cascade of molecular events leading to the modulation of gene expression. This process can be broadly categorized into genomic and non-genomic pathways.

Genomic Mechanisms: Transactivation and Transrepression

The primary mechanism of action of dexamethasone is through the regulation of gene transcription. This occurs via two main processes: transactivation and transrepression.

Transactivation: Upregulation of Anti-inflammatory Genes

Upon binding to dexamethasone, the GR dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[6][7] This binding recruits co-activator proteins, leading to an increase in the transcription of anti-inflammatory genes.

Key Co-activators:

-

Steroid Receptor Coactivator (SRC) family (SRC-1, SRC-2/GRIP1, SRC-3): These proteins are primary co-activators that bind directly to the ligand-bound GR.[8][9]

-

CREB-binding protein (CBP) and p300: These are histone acetyltransferases (HATs) that are recruited by the SRCs and modify chromatin to facilitate transcription.[5][10]

Transrepression: Downregulation of Pro-inflammatory Genes

Transrepression is a key mechanism for the anti-inflammatory effects of dexamethasone. It involves the suppression of pro-inflammatory gene expression, primarily through interference with the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][11]

Mechanisms of Transrepression:

-

Tethering: The activated GR monomer can bind directly to NF-κB or AP-1, preventing them from binding to their DNA response elements and initiating the transcription of pro-inflammatory genes.[6]

-

Co-repressor Recruitment: The GR can recruit co-repressor proteins to the sites of inflammation-related gene transcription.[5]

-

Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT): These proteins are part of a larger complex that includes histone deacetylases (HDACs), which remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[6][12]

-

-

Competition for Co-activators: The activated GR can compete with other transcription factors for limited pools of essential co-activators like CBP/p300.[11]

References

- 1. This compound | steroid anti-inflammatory agent and immunosuppressant | 2265-64-7 | InvivoChem [invivochem.com]

- 2. This compound | C28H32FNO6 | CID 16752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cooperative NCoR/SMRT interactions establish a corepressor-based strategy for integration of inflammatory and anti-inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. SRC-1 and GRIP1 Coactivate Transcription with Hepatocyte Nuclear Factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Dexamethasone Isonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325) isonicotinate (B8489971) is a potent synthetic glucocorticoid ester, valued for its anti-inflammatory and immunosuppressive properties. As a prodrug, it is designed to enhance the pharmacokinetic profile of its parent compound, dexamethasone. This document provides a comprehensive technical overview of the synthesis of dexamethasone isonicotinate via Steglich esterification, methodologies for its purification, and a summary of its key characterization parameters. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and the relevant biological signaling pathway are presented to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Introduction

Dexamethasone, a cornerstone of anti-inflammatory therapy, is often chemically modified to optimize its delivery and efficacy. The esterification of dexamethasone at the C-21 hydroxyl group is a common strategy to create prodrugs with altered physicochemical properties, such as lipophilicity, which can influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound is one such derivative, where the addition of the isonicotinate moiety modifies its pharmacokinetic properties.[1][2] This guide details the chemical synthesis and analytical characterization of this important corticosteroid.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of the 21-hydroxyl group of dexamethasone with isonicotinic acid.[1] A widely used and efficient method for this transformation is the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[3][4] This reaction is favored for its mild conditions, which are suitable for complex and sensitive molecules like steroids.[4]

Synthesis Workflow

The overall process for the synthesis and purification of this compound is depicted in the workflow diagram below.

Caption: Synthesis and purification workflow for this compound.

Experimental Protocol: Steglich Esterification

This protocol is a representative procedure based on established methods for Steglich esterification and purification details adapted from related literature.[1][4][5]

Materials:

-

Dexamethasone

-

Isonicotinic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Cyclohexane

-

Ethyl Acetate

-

Silica Gel (200-300 mesh)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve dexamethasone (1.0 eq) and isonicotinic acid (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

-

Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous dichloromethane.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture and filter off the precipitated dicyclohexylurea (DCU) by-product. Wash the filtrate successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification:

-

Concentrate the dried organic phase under reduced pressure to obtain the crude product.

-

Prepare a silica gel (200-300 mesh) column packed with a cyclohexane-ethyl acetate mixture.[5]

-

Load the crude product onto the column and elute with a gradient of cyclohexane-ethyl acetate to separate impurities.[5]

-

Collect the fractions containing the pure this compound (monitored by TLC).

-

Combine the pure fractions and evaporate the solvent.

-

-

Final Product: Recrystallize the purified product from acetone to yield this compound as a white to off-white crystalline powder.[5] A typical yield for this process is approximately 59.8%.[5]

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White or almost white crystalline powder | [6] |

| Molecular Formula | C₂₈H₃₂FNO₆ | [1][7] |

| Molecular Weight | 497.56 g/mol | [7] |

| Melting Point | 256°C | [8] |

| Solubility | Practically insoluble in water, slightly soluble in ethanol (B145695) and acetone | [6] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for this compound is not readily available in the cited literature, the expected ¹H and ¹³C NMR signals can be predicted based on the structures of dexamethasone and the isonicotinate moiety.

-

¹H NMR: The spectrum is expected to show the characteristic signals of the dexamethasone steroid backbone, with the addition of aromatic protons from the isonicotinate ring. Key signals would include the vinyl protons of the A-ring, the C-21 methylene (B1212753) protons shifted downfield due to the ester linkage, and the aromatic protons of the pyridine (B92270) ring.

-

¹³C NMR: The carbon spectrum would confirm the presence of all 28 carbon atoms. The carbonyl carbon of the ester and the carbons of the pyridine ring would be key identifiers.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule.

| Ion/Fragment | Expected m/z | Description |

| [M+H]⁺ | 498.23 | Protonated molecular ion. |

| [M]⁺ | 497.22 | Molecular ion. |

| [M - C₆H₄NO₂]⁺ | 391.21 | Loss of the isonicotinate group. |

| [M - C₆H₄NO₂ - H₂O]⁺ | 373.20 | Subsequent loss of a water molecule from the dexamethasone backbone. |

| [M - C₆H₄NO₂ - H₂O - HF]⁺ | 353.21 | Further loss of hydrogen fluoride. |

Note: The fragmentation pattern is predicted based on the known fragmentation of dexamethasone.[2][9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): RP-HPLC is a standard method for assessing the purity of this compound.

| Parameter | Typical Conditions | Reference(s) |

| Column | C18 (Reverse Phase) | [10] |

| Mobile Phase | Acetonitrile and water, often with an acidifier like formic acid or phosphoric acid. | [10] |

| Detection | UV at ~240 nm | [11] |

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

This compound is a prodrug that is hydrolyzed in vivo to release the active compound, dexamethasone.[2] Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. The activated GR complex then translocates to the nucleus and modulates the expression of a wide range of genes, leading to its anti-inflammatory and immunosuppressive effects.[9]

Caption: Glucocorticoid receptor (GR) signaling pathway activated by dexamethasone.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined Steglich esterification protocol offers a reliable method for its preparation, while the described analytical techniques are essential for confirming its identity, purity, and quality. Understanding both the chemical synthesis and the biological mechanism of action is crucial for the development and application of this and other modified corticosteroid prodrugs in a therapeutic context.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Dexamethasone(50-02-2) 1H NMR spectrum [chemicalbook.com]

- 6. Surface and Subsurface Mass Spectrometric Analysis of Dexamethasone in Solid Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [sitem.herts.ac.uk]

- 8. reddit.com [reddit.com]

- 9. Mass spectrometric method for distinguishing isomers of dexamethasone via fragment mass ratio: An HRMS approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dexamethasone [webbook.nist.gov]

- 11. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Dexamethasone (B1670325) Isonicotinate (B8489971)

Introduction

Dexamethasone isonicotinate is a synthetic glucocorticoid derivative, classified within the corticosteroid family.[1] It is structurally characterized by the esterification of dexamethasone at the 21-hydroxyl position with isonicotinic acid.[1] This modification enhances its lipophilicity compared to the parent compound, dexamethasone, which in turn influences its pharmacokinetic properties, such as tissue penetration and potential for sustained release.[1] The molecule has a molecular formula of C₂₈H₃₂FNO₆ and a molar mass of approximately 497.56 g/mol .[1][2] this compound is recognized for its potent anti-inflammatory and anti-allergic properties, making it a valuable active pharmaceutical ingredient (API) in both human and veterinary medicine.[1][3] It is typically found as a white or almost white crystalline powder.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual diagrams to support drug development and research applications.

Core Physicochemical Properties

The physicochemical characteristics of an API are fundamental to its formulation, stability, and bioavailability.[5][6] Key properties of this compound are summarized below.

Quantitative Data Summary

The following table presents the key quantitative physicochemical parameters for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₂FNO₆ | [1][4][7] |

| Molecular Weight | 497.56 g/mol | [1][4][7] |

| Melting Point | 256 °C | [1][4][8] |

| Boiling Point | 676.0 ± 55.0 °C (Predicted) | [1][4] |

| Density | 1.34 g/cm³ | [3][8] |

| pKa | 11.92 ± 0.70 (Predicted) | [1][4] |

| LogP (Octanol-Water) | 3.02 - 3.4 | [1][3][7] |

| Refractive Index | 1.608 | [3][8] |

Solubility Profile

This compound is practically insoluble in water.[1][3][4] This limited aqueous solubility is a consequence of the lipophilic nature of its steroid backbone and the isonicotinate ester group.[1] However, it demonstrates higher solubility in organic solvents, being soluble in acetone (B3395972) and slightly soluble in anhydrous ethanol.[1][3][4] This solubility profile is critical for the selection of appropriate solvent systems during formulation development.

Physical Appearance and Stability

The compound exists as a white or nearly white crystalline powder.[3][4] Its relatively high melting point of 256°C suggests strong intermolecular forces within its crystal lattice, contributing to its thermal stability under standard handling and storage conditions.[1] For long-term stability and to prevent thermal degradation, storage at 2-8°C is recommended.[1][3][4]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for quality control and formulation design.[5] Below are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity and is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Preparation of Solutions: Prepare a stock solution of this compound in n-octanol. The n-octanol and water must be mutually saturated before the experiment by mixing them and allowing the phases to separate.

-

Partitioning: Add a small volume of the n-octanol stock solution to a known volume of water in a separatory funnel. The volume ratio should be chosen to ensure accurate measurement of the concentration in both phases.

-

Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.

-

Concentration Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Given its chromophore, a wavelength around 240 nm would be appropriate for dexamethasone derivatives.[9][10]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Solubility Determination

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, acetone, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 48-72 hours) to ensure equilibrium is achieved. The presence of undissolved solid should be visually confirmed.

-

Sample Collection and Filtration: Withdraw a sample from the supernatant. Filter the sample through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved this compound using a validated HPLC-UV method.

-

Result Expression: Express the solubility in terms of mass per unit volume (e.g., mg/mL).

Melting Point Determination

Methodology: Capillary Melting Point Apparatus (USP <741>)

-

Sample Preparation: Finely powder the crystalline this compound. Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample at a controlled rate. A rapid heating rate can be used initially, but the rate should be slowed to 1-2°C per minute as the expected melting point is approached.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.

Mechanism of Action & Signaling Pathway

This compound is a prodrug that is hydrolyzed to its active form, dexamethasone. Dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[11][12]

-

Cellular Entry & Receptor Binding: Dexamethasone, being lipophilic, diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with chaperone proteins like heat shock proteins (HSPs).[12][13]

-

Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and the activated ligand-receptor complex translocates into the nucleus.[12]

-

Genomic Regulation: In the nucleus, the complex modulates gene expression through two primary mechanisms:

-

Transactivation: The GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This upregulates the transcription of anti-inflammatory proteins, such as Annexin A1 (also known as Lipocortin-1).[11][12]

-

Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This prevents them from binding to their DNA targets, thereby suppressing the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and inflammatory enzymes.[11][12][13]

-

The overall effect is a potent suppression of the inflammatory and immune responses.[3]

Caption: Glucocorticoid receptor signaling pathway for Dexamethasone.

Synthesis and Experimental Workflows

The synthesis of this compound from its parent compound, dexamethasone, is a critical process for its production.

Synthesis Workflow: Esterification

The primary method for synthesizing this compound is through the esterification of dexamethasone with isonicotinic acid.[1][14] A common approach is the Steglich esterification, which is well-suited for substrates that may be sensitive to acid.[11]

Workflow Steps:

-

Activation of Isonicotinic Acid: Isonicotinic acid is activated using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous aprotic solvent (e.g., dichloromethane).[11][14] This forms a highly reactive O-acylisourea intermediate.

-

Esterification Reaction: Dexamethasone is added to the reaction mixture. The 21-hydroxyl group of dexamethasone nucleophilically attacks the activated carboxylic acid, forming the ester bond. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often used to accelerate the reaction.

-

Workup and Purification: After the reaction is complete, the byproduct, dicyclohexylurea (DCU), is removed by filtration. The crude product is then purified, typically through recrystallization from a suitable solvent system (e.g., acetone-water) or by column chromatography to yield pure this compound.[14]

Caption: General workflow for the synthesis of this compound.

Relationship Between Properties and Drug Development

The physicochemical properties of this compound are intrinsically linked to its performance as a therapeutic agent and guide its development process.

-

Solubility & Bioavailability: Its poor water solubility necessitates formulation strategies to enhance dissolution and absorption. The enhanced lipophilicity (higher LogP) compared to dexamethasone can improve membrane permeability, potentially leading to better tissue distribution.[1]

-

Melting Point & Stability: The high melting point indicates good thermal stability, which is advantageous for manufacturing processes (e.g., milling, blending) and ensures a longer shelf-life for the final drug product.[1]

-

pKa & pH-Dependent Behavior: The predicted pKa value suggests the molecule is predominantly neutral at physiological pH.[1] This is important for predicting its behavior in different parts of the gastrointestinal tract and its interaction with biological membranes.

Caption: Impact of physicochemical properties on drug development.

References

- 1. Buy this compound | 2265-64-7 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. This compound | 2265-64-7 [chemicalbook.com]

- 5. labinsights.nl [labinsights.nl]

- 6. pharmainventor.com [pharmainventor.com]

- 7. This compound | C28H32FNO6 | CID 16752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | steroid anti-inflammatory agent and immunosuppressant | 2265-64-7 | InvivoChem [invivochem.com]

- 9. UV-Vis Spectrum of Dexamethasone | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound [benchchem.com]

- 12. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 13. ClinPGx [clinpgx.org]

- 14. This compound [sitem.herts.ac.uk]

Hydrolysis Kinetics of Dexamethasone Isonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone (B1670325), a potent synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties.[1] However, its clinical efficacy can be optimized by modifying its physicochemical properties through the formation of prodrugs. Dexamethasone isonicotinate (B8489971), an ester prodrug of dexamethasone, is a prime example of such a strategy. The esterification at the C-21 hydroxyl group alters the lipophilicity and solubility of the parent drug, influencing its pharmacokinetic profile. The therapeutic activity of dexamethasone isonicotinate is contingent upon its in vivo hydrolysis to the active dexamethasone molecule, a reaction catalyzed by endogenous esterases.[2] Understanding the kinetics of this hydrolysis is paramount for predicting the onset and duration of action, as well as for ensuring the stability and efficacy of its pharmaceutical formulations.

This technical guide provides an in-depth overview of the hydrolysis kinetics of this compound, summarizing key quantitative data, detailing experimental protocols for kinetic studies, and visualizing the underlying processes.

Hydrolysis Pathway and Kinetics

The hydrolysis of this compound involves the cleavage of the ester bond at the 21-position, releasing dexamethasone and isonicotinic acid. This reaction is primarily enzymatic, mediated by esterases present in biological fluids and tissues, but can also be influenced by pH.

Quantitative Data on Hydrolysis Kinetics

The rate of hydrolysis of this compound exhibits significant species-dependent variability, primarily due to differences in the activity of serum esterases. The following table summarizes the available quantitative data on the hydrolysis of this compound in the serum of different species.

| Species | Medium | Parameter | Value | Reference |

| Human | Serum | Half-life (t½) | 90 - 100 minutes | [1] |

| Rat | Serum | % Hydrolyzed (10 min) | 90% | [1] |

| Rabbit | Serum | % Hydrolyzed (10 min) | 99% | [1] |

Table 1: In Vitro Hydrolysis of this compound in Serum

The data clearly indicates a much faster hydrolysis rate in rat and rabbit serum compared to human serum, a critical consideration for the extrapolation of preclinical data to clinical settings.

Experimental Protocols for Hydrolysis Kinetic Studies

A robust understanding of the hydrolysis kinetics of this compound necessitates well-defined experimental protocols. The following sections detail the methodologies for conducting in vitro hydrolysis studies.

Materials and Reagents

-

This compound (analytical standard)

-

Dexamethasone (analytical standard)

-

Phosphate (B84403) buffer solutions (various pH values, e.g., 5.0, 7.4, 9.0)

-

Human, rat, and rabbit serum (pooled, sterile-filtered)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or formic acid (for mobile phase adjustment)

-

Internal standard for HPLC analysis (e.g., another stable corticosteroid)

-

Syringe filters (0.22 µm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection

-

Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

-

Incubator or water bath with temperature control (37 °C)

-

pH meter

-

Vortex mixer

-

Centrifuge

In Vitro Hydrolysis in Aqueous Buffer Solutions (pH-Rate Profile)

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Incubation:

-

Pre-warm phosphate buffer solutions of different pH values (e.g., 5.0, 7.4, 9.0) to 37 °C.

-

Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to each buffer solution to achieve a final concentration of, for example, 10 µg/mL.

-

Incubate the reaction mixtures at 37 °C.

-

-

Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Sample Preparation: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard. This will precipitate proteins (if any) and stop the enzymatic reaction. Vortex and centrifuge the samples.

-

HPLC Analysis: Analyze the supernatant for the concentration of remaining this compound and the formed dexamethasone using a validated HPLC method.

In Vitro Hydrolysis in Plasma

-

Preparation of Stock Solution: Prepare a stock solution of this compound as described in section 3.3.1.

-

Incubation:

-

Pre-warm pooled human, rat, and rabbit serum to 37 °C.

-

Initiate the hydrolysis by adding a small aliquot of the this compound stock solution to the serum to achieve a final concentration of, for example, 10 µg/mL.

-

Incubate the mixtures at 37 °C.

-

-

Sampling: At appropriate time intervals (shorter intervals for rat and rabbit plasma due to faster hydrolysis), withdraw an aliquot of the plasma mixture.

-

Sample Preparation: Perform protein precipitation by adding three volumes of cold acetonitrile containing the internal standard. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).

-

HPLC Analysis: Analyze the clear supernatant for the concentrations of this compound and dexamethasone.

HPLC Analytical Method

A stability-indicating HPLC method is crucial for the accurate quantification of the prodrug and the active drug. A general reversed-phase HPLC method is outlined below.

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a pH modifier like phosphoric acid or formic acid for MS compatibility). For example, a starting mobile phase of 40:60 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm or MS detection for higher sensitivity and specificity.

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Quantification: Use a calibration curve prepared with known concentrations of this compound and dexamethasone. The use of an internal standard is recommended to improve precision.

Visualizations

Hydrolysis Pathway of this compound

The following diagram illustrates the enzymatic cleavage of this compound to release the active dexamethasone.

Experimental Workflow for Kinetic Studies

The workflow for determining the hydrolysis kinetics of this compound is depicted below.

Logical Relationship of Hydrolysis Rate

The observed hydrolysis rate is influenced by several factors, as illustrated in the following diagram.

Conclusion

The hydrolysis kinetics of this compound are a critical determinant of its therapeutic profile. The significant inter-species variation in hydrolysis rates underscores the importance of careful consideration when translating preclinical findings to human applications. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers and drug development professionals to conduct robust and reproducible kinetic studies. Further investigations to establish a comprehensive pH-rate profile and to identify the specific esterases involved in the hydrolysis would provide a more complete understanding of the bioconversion of this important prodrug. This knowledge is essential for the rational design of dosage forms and for optimizing the clinical use of this compound.

References

Dexamethasone Isonicotinate: A Technical Deep Dive into Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone (B1670325) isonicotinate (B8489971) is a synthetic glucocorticoid ester that leverages a prodrug strategy to deliver the potent anti-inflammatory and immunosuppressive effects of its active metabolite, dexamethasone. As a member of the corticosteroid family, its therapeutic efficacy is intrinsically linked to its interaction with the glucocorticoid receptor (GR). This technical guide provides an in-depth exploration of the glucocorticoid receptor binding affinity of dexamethasone, the pharmacologically active form of dexamethasone isonicotinate. We will delve into the quantitative binding data, detailed experimental methodologies for its determination, and the intricate signaling pathways it modulates.

This compound is designed for various routes of administration, including oral, inhalation, and parenteral.[1] The isonicotinate ester at the C-21 position modifies the physicochemical properties of the parent molecule, dexamethasone, influencing its pharmacokinetic profile.[2] A key characteristic of this prodrug is its rapid and extensive hydrolysis to dexamethasone in vivo, a process that is crucial for its pharmacological activity.[2]

Glucocorticoid Receptor Binding Affinity of Dexamethasone

The biological actions of dexamethasone are initiated by its high-affinity binding to the cytoplasmic glucocorticoid receptor, a member of the nuclear receptor superfamily.[2] This binding event triggers a cascade of molecular events leading to the modulation of gene expression. The binding affinity of a ligand to its receptor is a critical determinant of its potency. Quantitative measures such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are used to characterize this interaction, with lower values indicating higher affinity.

The binding affinity of dexamethasone to the glucocorticoid receptor has been extensively studied and serves as a benchmark for other glucocorticoids.[2]

Table 1: Glucocorticoid Receptor Binding Affinity of Dexamethasone

| Parameter | Value (nM) | Receptor Source | Assay Type |

| IC50 | 0.5 - 12.59 | Human Glucocorticoid Receptor | Radioligand Displacement/Fluorescence Polarization |

| Kd | ~0.83 | Mouse Brain Type I Receptor | Scatchard Analysis |

Note: The wide range of IC50 values reflects the variability in experimental conditions and assay formats reported in the literature.

Glucocorticoid Receptor Signaling Pathway

Upon binding to its ligand, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex can modulate gene expression through several mechanisms:

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without direct DNA binding. This "tethering" mechanism is a key contributor to the anti-inflammatory effects of glucocorticoids.

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The binding affinity of glucocorticoids to their receptor is typically determined using in vitro competitive binding assays. These assays measure the ability of an unlabeled test compound (e.g., dexamethasone) to compete with a radiolabeled or fluorescently labeled ligand for binding to the glucocorticoid receptor.

Radioligand Competitive Binding Assay

Objective: To determine the IC50 and subsequently the Ki (inhibition constant) of a test compound for the glucocorticoid receptor.

Materials:

-

Receptor Source: Cytosolic extracts from cells or tissues expressing the glucocorticoid receptor (e.g., rat liver cytosol, cultured human cells).

-

Radioligand: A high-affinity radiolabeled glucocorticoid, typically [³H]-dexamethasone.

-

Test Compound: Unlabeled dexamethasone or other competing ligands at various concentrations.

-

Assay Buffer: Buffer to maintain pH and stability of the receptor.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Preparation of Receptor: Isolate the cytosolic fraction containing the glucocorticoid receptors from the chosen source.

-

Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a large excess of unlabeled compound (non-specific binding).

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Competitive Binding Assay

Objective: To determine the IC50 of a test compound for the glucocorticoid receptor in a homogenous format.

Materials:

-

Receptor Source: Purified glucocorticoid receptor or cell lysates containing the receptor.

-

Fluorescent Ligand: A fluorescently labeled glucocorticoid (e.g., a dexamethasone derivative).

-

Test Compound: Unlabeled dexamethasone or other competing ligands at various concentrations.

-

Assay Buffer: Buffer suitable for fluorescence measurements.

-

Plate Reader with FP capability: To measure the change in polarization.

Procedure:

-

Reaction Setup: In a microplate, combine the receptor, the fluorescent ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Allow the reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well. When the fluorescent ligand is bound to the larger receptor molecule, its rotation is slower, resulting in a high polarization value. When displaced by the unlabeled test compound, the free fluorescent ligand tumbles more rapidly, leading to a low polarization value.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration to determine the IC50.

Conclusion

This compound serves as an effective prodrug, delivering the highly potent glucocorticoid, dexamethasone, to its site of action. The therapeutic effects of dexamethasone are mediated through its high-affinity binding to the glucocorticoid receptor, which subsequently modulates gene expression via transactivation and transrepression pathways. Understanding the binding affinity of dexamethasone and the experimental methodologies used to determine it is fundamental for the research and development of novel glucocorticoid-based therapies. The provided data and protocols offer a comprehensive resource for scientists and professionals in the field, facilitating further investigation into the intricate mechanisms of glucocorticoid action.

References

Structural Elucidation of Dexamethasone Isonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Dexamethasone (B1670325) Isonicotinate (B8489971), a potent synthetic glucocorticoid. This document details the key analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate a thorough understanding of the molecule's structure and properties.

Chemical Structure and Properties

Dexamethasone Isonicotinate (C₂₈H₃₂FNO₆) is an ester of the well-established corticosteroid, dexamethasone, and isonicotinic acid.[1][2] This modification at the C-21 position is a common strategy in drug development to create a prodrug, which can influence the pharmacokinetic properties of the parent molecule.[1] The ester is designed to be hydrolyzed in vivo by endogenous esterases to release the pharmacologically active dexamethasone.[1]

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₂FNO₆ | [2][3] |

| Molecular Weight | 497.56 g/mol | [2][3] |

| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate | [] |

| CAS Number | 2265-64-7 | [2][3] |

| Appearance | White or almost white crystalline powder |

Spectroscopic and Crystallographic Analysis

The structural confirmation of this compound relies on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on the parent molecules. Actual values may vary.)

| Proton | Predicted Chemical Shift (ppm) |

| Protons on the steroid backbone | 0.8 - 7.3 |

| Protons on the isonicotinate ring | 7.5 - 9.0 |

Table 2.2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the parent molecules. Actual values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| Carbons in the steroid backbone | 15 - 210 |

| Carbons in the isonicotinate ring | 120 - 165 |

| Ester carbonyl carbon | ~165 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A general protocol for the NMR analysis of a corticosteroid like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (Optional but Recommended):

-

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Logical Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a suitable technique.

The fragmentation of this compound is expected to involve the cleavage of the ester bond, leading to the formation of ions corresponding to the dexamethasone and isonicotinoyl moieties. The fragmentation of the dexamethasone core typically involves sequential losses of water (H₂O) and hydrogen fluoride (B91410) (HF).[5]

Table 2.3: Expected Key Mass Fragments of this compound (Positive Ion Mode)

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 498.2 | [M+H]⁺ (Protonated molecule) |

| 393.2 | [Dexamethasone + H]⁺ |

| 375.2 | [Dexamethasone - H₂O + H]⁺ |

| 355.2 | [Dexamethasone - 2H₂O + H]⁺ |

| 124.0 | [Isonicotinic acid + H]⁺ |

| 106.0 | [Isonicotinoyl cation]⁺ |

Experimental Protocol: LC-MS/MS Analysis

A typical protocol for the analysis of this compound in a pharmaceutical formulation is as follows:

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

-

Perform serial dilutions to prepare calibration standards and quality control samples.

-

For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interferences.[6]

-

-

Chromatographic Separation (LC):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.[7]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions. For structural confirmation, a full scan or product ion scan can be performed.

-

Key Parameters: Optimize the capillary voltage, cone voltage, and collision energy for the specific analyte.

-

Logical Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS based structural confirmation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of the molecule. While a specific crystal structure for this compound is not publicly available, the structure of the parent dexamethasone molecule is well-characterized.

Table 2.4: Selected Bond Lengths and Angles for Dexamethasone (from CCDC: 651371) (Note: Data for the parent molecule, Dexamethasone. Bond lengths and angles around the C-21 ester linkage will differ in this compound.)

| Bond | Length (Å) | Angle | Value (°) |

| C1-C2 | 1.33 | C2-C1-C10 | 122.5 |

| C4-C5 | 1.34 | C3-C4-C5 | 121.8 |

| C9-F1 | 1.39 | F1-C9-C10 | 107.2 |

| C11-O2 | 1.43 | C12-C11-O2 | 108.9 |

| C17-O3 | 1.44 | C16-C17-O3 | 109.1 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

-

Synthesis of this compound

This compound is synthesized by the esterification of dexamethasone with isonicotinic acid.[8]

Experimental Protocol: Synthesis

-

Activation of Isonicotinic Acid: In an anhydrous solvent such as dichloromethane (B109758) or pyridine, activate isonicotinic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an acid chloride using oxalyl chloride or thionyl chloride. This forms a reactive intermediate.[8]

-

Esterification: Add dexamethasone to the solution containing the activated isonicotinic acid. The reaction is typically stirred at room temperature or slightly elevated temperatures.[8]

-

Work-up and Purification:

-

Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction and remove any by-products (e.g., dicyclohexylurea if DCC is used) by filtration.

-

Wash the organic layer with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel to obtain pure this compound.[8]

-

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: Glucocorticoid Receptor Signaling

As a prodrug, this compound is expected to exert its pharmacological effects through the action of its active metabolite, dexamethasone. Dexamethasone is a potent agonist of the glucocorticoid receptor (GR).[9] The binding of dexamethasone to the cytoplasmic GR triggers a signaling cascade that ultimately leads to the modulation of gene expression, resulting in its anti-inflammatory and immunosuppressive effects.[10]

The core mechanism involves the translocation of the activated GR-ligand complex into the nucleus, where it can either activate or repress the transcription of target genes.[10] The isonicotinate moiety is not believed to fundamentally alter this downstream signaling pathway but rather serves to modify the pharmacokinetic properties of the drug.

Signaling Pathway of Dexamethasone

Caption: Glucocorticoid receptor signaling pathway activated by dexamethasone.

References

- 1. This compound [benchchem.com]

- 2. This compound | CAS Number 2265-64-7 [klivon.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 5. Surface and Subsurface Mass Spectrometric Analysis of Dexamethasone in Solid Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound [sitem.herts.ac.uk]

- 9. Dexamethasone - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

Dexamethasone Isonicotinate: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325) isonicotinate (B8489971), a potent synthetic glucocorticoid, is the 21-isonicotinate ester of dexamethasone. As a prodrug, its therapeutic efficacy is reliant on its conversion to the active moiety, dexamethasone. Consequently, the stability of the ester linkage and the degradation profile of the parent molecule are of paramount importance in formulation development, manufacturing, and storage to ensure product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the known stability characteristics and degradation pathways of dexamethasone isonicotinate. It consolidates available quantitative data, details relevant experimental protocols for stability and degradation analysis, and presents visual representations of degradation pathways and experimental workflows.

Introduction

This compound is a corticosteroid utilized for its anti-inflammatory and immunosuppressive properties. The esterification of dexamethasone at the C-21 position with isonicotinic acid modifies its physicochemical properties, influencing its pharmacokinetic profile. The primary activation pathway for this compound is in vivo enzymatic hydrolysis, which cleaves the ester bond to release the pharmacologically active dexamethasone.[1] Understanding the chemical stability of this compound is crucial, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. The principal degradation pathway is hydrolysis, although the dexamethasone molecule itself can undergo further degradation through oxidation and photolysis.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis. Once hydrolyzed, the resulting dexamethasone molecule is subject to further degradation under various stress conditions.

Hydrolytic Degradation

The ester linkage in this compound is the most labile part of the molecule and is readily cleaved by hydrolysis to yield dexamethasone and isonicotinic acid.[1] This reaction can be catalyzed by acids, bases, and enzymes (esterases). In biological systems, this hydrolysis is rapid and extensive.

-

In-vitro studies in serum have demonstrated species-specific differences in the rate of hydrolysis. In rat and rabbit serum, hydrolysis is extremely rapid, with 90% and 99% of the ester, respectively, being hydrolyzed within 10 minutes.[2]

-

In human serum, the hydrolysis is slower, with a reported half-life of approximately 90-100 minutes. [2]

-

Following intravenous injection in cattle, this compound undergoes complete and rapid hydrolysis. [3]

The degradation of the resulting dexamethasone can then proceed under acidic and basic conditions.

Oxidative Degradation

The dexamethasone molecule is susceptible to oxidative degradation, which can be induced by oxidizing agents such as hydrogen peroxide or by exposure to atmospheric oxygen, potentially accelerated by light and heat. Oxidation can lead to various degradation products, including the formation of a 17-oxo derivative.

Photodegradation

Exposure to ultraviolet (UV) light can induce the degradation of dexamethasone. Photodegradation can involve complex photochemical reactions, including rearrangements and the generation of reactive oxygen species that can further promote degradation.[4]

Quantitative Stability Data

While specific forced degradation data for this compound is limited in publicly available literature, the hydrolysis rates in biological matrices provide insight into its stability. The following table summarizes the hydrolysis kinetics of this compound in the serum of different species.

| Species | Matrix | Extent of Hydrolysis | Time Frame | Half-life (t½) | Reference |

| Human | Serum | - | - | ~90-100 minutes | [2] |

| Rat | Serum | 90% | 10 minutes | < 3 minutes | [1] |

| Rabbit | Serum | 99% | 10 minutes | < 3 minutes | [1] |

Table 1: Summary of In-Vitro Hydrolysis of this compound in Serum.

Forced degradation studies on the active moiety, dexamethasone, provide a basis for understanding the potential degradation products that may form after the initial hydrolysis of this compound.

| Stress Condition | Reagent/Condition | Temperature | % Degradation of Dexamethasone | Key Degradation Products |

| Acid Hydrolysis | 0.1 N HCl | Room Temperature | Significant | Dexamethasone and related impurities |

| Base Hydrolysis | 0.01 N NaOH | Room Temperature | Significant | Dexamethasone and related impurities |

| Oxidation | 3-30% H₂O₂ | Room Temperature | Significant | Oxidative adducts, 17-oxo-dexamethasone |

| Thermal | 60-80°C | 60-80°C | Varies | Thermally induced degradation products |

| Photolytic | UV/Visible light | Ambient | Varies | Photodegradation products |

Table 2: Summary of Forced Degradation Conditions for Dexamethasone (as a proxy for the degradation of the active moiety).

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the primary degradation pathway of this compound and a typical workflow for a forced degradation study.

Experimental Protocols

The following are representative protocols for conducting forced degradation studies and for a stability-indicating HPLC method. These are generalized based on methods for dexamethasone and would require optimization and validation for this compound.

Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol (B129727), HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 N or 1 N HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N or 1 N NaOH. Incubate at room temperature for a specified period. Neutralize with an equivalent amount of HCl before analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add an appropriate volume of 3% or 30% H₂O₂. Incubate at room temperature for a specified period.

-

Thermal Degradation: Place the solid drug substance or a solution in a calibrated oven at a high temperature (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the solid drug substance or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.

Stability-Indicating HPLC Method

Objective: To develop and validate a method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions (Representative):

-

Column: C18, 4.6 x 250 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A time-programmed gradient may be necessary to resolve all degradation products. A typical starting point could be 70:30 (A:B) with a linear gradient to 30:70 (A:B) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 240 nm

-

Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

The primary stability concern for this compound is its susceptibility to hydrolysis, which leads to the formation of the active drug, dexamethasone, and isonicotinic acid. This hydrolysis is particularly rapid in biological matrices. The resulting dexamethasone can further degrade through oxidative and photolytic pathways. While specific quantitative forced degradation data for this compound is not widely published, the established degradation profiles of dexamethasone serve as a valuable guide for identifying potential impurities. The development and validation of a robust stability-indicating analytical method are critical for ensuring the quality and shelf-life of pharmaceutical products containing this compound. The protocols and information presented in this guide provide a solid foundation for researchers and drug development professionals working with this important corticosteroid.

References

- 1. This compound [benchchem.com]

- 2. 812. Dexamethasone (WHO Food Additives Series 33) [inchem.org]

- 3. fao.org [fao.org]

- 4. Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of Dexamethasone Isonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325) isonicotinate (B8489971), a potent synthetic glucocorticoid, is the 21-isonicotinate ester of dexamethasone. This modification enhances its therapeutic efficacy and modulates its pharmacokinetic profile. A thorough understanding of its chemical structure and purity is paramount for drug development and quality control. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize dexamethasone isonicotinate, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectral data, provides detailed experimental protocols, and presents visualizations to aid in the interpretation of results.

Chemical Structure and Spectroscopic Correlation

This compound is formed through the esterification of the C-21 hydroxyl group of dexamethasone with isonicotinic acid.[1][2] This structural modification introduces the isonicotinoyl group, which significantly influences the spectroscopic properties of the molecule. The key structural features to be identified by spectroscopic analysis are the dexamethasone steroid core and the isonicotinate moiety.

Caption: this compound Structure.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted for this compound in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-1 | ~7.25 | d | 10.2 | Part of the A-ring diene system. |

| H-2 | ~6.28 | dd | 10.2, 1.8 | Part of the A-ring diene system. |

| H-4 | ~6.05 | s | - | Part of the A-ring diene system. |

| H-21a, H-21b | ~5.2-5.5 | m | - | Significant downfield shift from ~4.2 ppm in dexamethasone due to the deshielding effect of the isonicotinate ester. |

| Isonicotinate H-2, H-6 | ~8.75 | d | 6.0 | Protons on the pyridine (B92270) ring adjacent to the nitrogen. |

| Isonicotinate H-3, H-5 | ~7.85 | d | 6.0 | Protons on the pyridine ring. |

| Other steroid protons | 0.9 - 3.0 | m | - | Complex overlapping signals of the steroid backbone. |

¹³C NMR Data (Predicted for this compound in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 | ~186.5 | Carbonyl carbon in the A-ring. |

| C-20 | ~205.0 | Carbonyl carbon in the side chain. |

| C-21 | ~68.0 | Shifted downfield from ~64 ppm in dexamethasone due to esterification. |

| Isonicotinate C=O | ~165.0 | Ester carbonyl carbon. |

| Isonicotinate C-2, C-6 | ~151.0 | Carbons on the pyridine ring adjacent to the nitrogen. |

| Isonicotinate C-4 | ~140.0 | Carbon attached to the carbonyl group. |

| Isonicotinate C-3, C-5 | ~123.0 | Carbons on the pyridine ring. |

| Other steroid carbons | 15.0 - 171.0 | Signals corresponding to the dexamethasone steroid core. |

Infrared (IR) Spectroscopy

Key IR Absorption Bands (Predicted for this compound, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Broad | O-H stretch (from residual hydroxyl groups on the steroid) |

| ~1735 | Strong | C=O stretch (Ester carbonyl of the isonicotinate group) |

| ~1710 | Strong | C=O stretch (C-20 ketone) |

| ~1665 | Strong | C=O stretch (C-3 ketone, conjugated) |

| ~1620, ~1600 | Medium | C=C stretch (A-ring diene and pyridine ring) |

| ~1270 | Strong | C-O stretch (Ester) |

| ~1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Expected Mass Spectral Data (Electrospray Ionization - Positive Mode)

| m/z Value | Ion | Notes |

| 498.22 | [M+H]⁺ | Protonated molecular ion of this compound (C₂₈H₃₂FNO₆). |

| 520.20 | [M+Na]⁺ | Sodium adduct of the molecular ion. |

| 393.20 | [M-Isonicotinoyl+H]⁺ | Fragmentation ion corresponding to the protonated dexamethasone core. |

| 124.04 | [Isonicotinic acid+H]⁺ | Fragmentation ion corresponding to protonated isonicotinic acid. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before scanning the sample.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Data Acquisition (LC-MS/MS):

-

Liquid Chromatograph: Coupled to the mass spectrometer to introduce the sample. A C18 column is typically used.

-

Mass Spectrometer: Electrospray ionization (ESI) source in positive ion mode.

-

Scan Mode: Full scan mode to identify the molecular ion and adducts. Product ion scan (tandem MS) to obtain fragmentation patterns.

-

Collision Energy: Optimize to induce fragmentation (typically 10-40 eV).

-

-

Data Processing: The mass spectrometry software will process the data to generate mass spectra, from which the m/z values of the parent and fragment ions can be determined.

Workflow and Data Interpretation

The overall workflow for the spectroscopic analysis of this compound involves a systematic approach from sample preparation to final data interpretation and structure confirmation.

Caption: General workflow for spectroscopic analysis.

The interpretation of the combined spectroscopic data allows for the unambiguous confirmation of the chemical structure of this compound. The presence of the characteristic signals for both the dexamethasone core and the isonicotinate moiety in the NMR, IR, and MS spectra provides conclusive evidence of the compound's identity and purity.

References

In Vitro Metabolism of Dexamethasone Isonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the in vitro metabolism of Dexamethasone (B1670325) Isonicotinate (B8489971), a corticosteroid prodrug. The primary metabolic pathway involves the initial hydrolysis of the isonicotinate ester to release the active compound, dexamethasone, which subsequently undergoes extensive Phase I and Phase II metabolism. This document outlines the metabolic pathways, key enzymes involved, and comprehensive experimental protocols for studying these biotransformations.

Core Metabolic Pathways